Givinostat - 497833-27-9

Givinostat

Catalog Number: EVT-287416
CAS Number: 497833-27-9
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Givinostat ([6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl] carbamate) is a synthetic, orally bioavailable, hydroxamic-acid-derived compound. [] It acts as a potent inhibitor of histone deacetylases (HDACs), specifically targeting Class I and II HDACs. [, ]

Givinostat plays a significant role in scientific research, particularly in the investigation of epigenetic modifications and their impact on cellular processes. Its ability to inhibit HDACs makes it a valuable tool for studying the role of histone acetylation in gene expression, cell proliferation, differentiation, and apoptosis. []

Chemical Reactions Analysis

The literature primarily focuses on Givinostat's biological activity as an HDAC inhibitor. While it doesn't elaborate on specific chemical reactions Givinostat undergoes, its hydroxamic acid moiety is known to chelate metal ions. [] This chelation likely plays a crucial role in inhibiting HDACs, which utilize zinc ions for their catalytic activity.

Mechanism of Action

Givinostat exerts its primary mechanism of action by inhibiting Class I and II HDACs. [, ] HDACs remove acetyl groups from lysine residues on histone tails, promoting chromatin condensation and gene silencing. By inhibiting HDACs, Givinostat prevents histone deacetylation, leading to increased histone acetylation. [] This hyperacetylation results in a more relaxed chromatin structure, promoting gene transcription and influencing cellular processes like cell cycle arrest, differentiation, and apoptosis. [, ]

  • Target oncogenic BRAF: Givinostat can directly reduce the expression of oncogenic BRAF protein in melanoma cells, contributing to its antitumor effects. []
  • Modulate autophagy: Givinostat can induce an initial pro-survival autophagic response in melanoma cells, which eventually shifts towards apoptosis. []
  • Disrupt protein degradation: Givinostat can inhibit autophagic pathways, disrupting the degradation of misfolded proteins like alpha-sarcoglycan. This effect has potential implications for treating muscular dystrophies. [, ]
Applications
  • Cancer Research: Givinostat demonstrates potent anti-tumor activity against various cancers, including:
    • Glioblastoma: Givinostat inhibits glioblastoma stem cell growth and sensitizes them to temozolomide by inhibiting MGMT expression. [, ] Liposomal formulations of Givinostat show improved pharmacokinetics and brain delivery, making them promising candidates for glioblastoma therapy. []
    • Hodgkin Lymphoma: Givinostat, in combination with Sorafenib, displays potent antitumor effects in Hodgkin lymphoma xenograft models by inducing ROS generation and Bim upregulation. []
    • Acute Lymphoblastic Leukemia: Givinostat inhibits proliferation and induces apoptosis in BCP-ALL cell lines with CRLF2 rearrangements, suggesting its potential as a targeted therapy. []
    • Melanoma: Givinostat targets oncogenic BRAF in melanoma cells, promoting a switch from pro-survival autophagy to apoptosis. []
    • Urothelial Carcinoma: Inhibiting HDAC1 and HDAC2 with Givinostat effectively reduces cell proliferation and induces cell death in urothelial carcinoma cells. []
  • Muscular Dystrophy Research: Givinostat shows promise in preclinical studies for Duchenne muscular dystrophy:
    • Mdx Mouse Model: Givinostat improves muscle function, reduces fibrosis, and increases membrane stability in the mdx mouse model of Duchenne muscular dystrophy. []
    • Reprogramming hiPSCs: Givinostat aids in reprogramming human iPSCs into muscle progenitor cells, offering a potential cell therapy approach for Duchenne muscular dystrophy. []
  • Inflammatory Diseases Research: Givinostat demonstrates anti-inflammatory effects in various models:
    • Colitis: Givinostat treatment reduces inflammation and tissue damage in a rat model of colitis, suggesting its potential therapeutic use in inflammatory bowel disease. []
    • Asthma: Givinostat ameliorates airway inflammation, remodeling, and hyperresponsiveness in a murine model of chronic asthma, highlighting its potential in treating chronic inflammatory airway diseases. []
    • Non-alcoholic Steatohepatitis (NASH): Givinostat alleviates inflammation and fibrosis in mouse models of NASH, indicating its therapeutic potential for this chronic liver disease. []
  • Diabetes Research: Givinostat exhibits protective effects against β-cell damage:
    • Type 1 Diabetes: Givinostat and vorinostat, another HDACi, reduce diabetes incidence in NOD mice, a model of type 1 diabetes, highlighting their potential as immunomodulators in autoimmune diseases. []
    • β-cell Protection: Givinostat inhibits IL-1β-induced IL-1β transcription and processing in pancreatic β-cells, providing a mechanism for its protective effects against inflammatory β-cell damage. [, ]
  • HIV Research: Givinostat demonstrates intriguing effects on HIV:
    • Latency Reversal: Givinostat effectively reactivates latent HIV in resting memory CD4 T cells, making it a potential candidate as a latency-reversing agent for HIV eradication strategies. [, ]
    • Inhibition in Macrophages: Givinostat inhibits HIV replication in macrophages through autophagy induction, adding another layer of complexity to its interaction with HIV. []

Properties

CAS Number

497833-27-9

Product Name

Givinostat

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

YALNUENQHAQXEA-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

Givinostat ; gavinostat; ITF2357; ITF 2357; ITF-2357.

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.